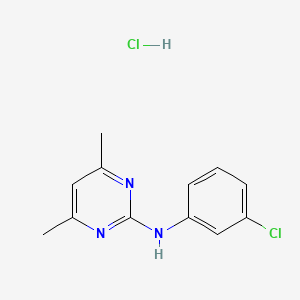
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Übersicht
Beschreibung
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biological effects, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride involves the inhibition of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. These enzymes play important roles in cell signaling pathways and cell cycle regulation, respectively. By inhibiting these enzymes, N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can disrupt these processes and lead to a variety of biological effects.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It has also been shown to have a variety of biological effects, making it a valuable tool for studying various physiological and biochemical processes. However, there are also limitations to its use. It can be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments. It can also have off-target effects, leading to potential complications in data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Another area of interest is its potential use in treating inflammatory diseases. Further studies are needed to determine its efficacy in treating various inflammatory conditions and to identify any potential side effects. Additionally, further studies are needed to identify any other potential biological effects of N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride and to understand its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used in a variety of scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2, making it a valuable tool for studying cell signaling pathways. It has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11;/h3-7H,1-2H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRZNOMUVTWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4176307.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176318.png)
![6-(3,4-dimethoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176327.png)
![4-tert-butyl-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4176340.png)
![methyl 4-[2-(3-chlorophenyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4176343.png)

![2-(4-methoxyphenyl)-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B4176361.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176367.png)
![1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176370.png)
![2-chloro-4-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4176373.png)
![2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4176376.png)
![N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)